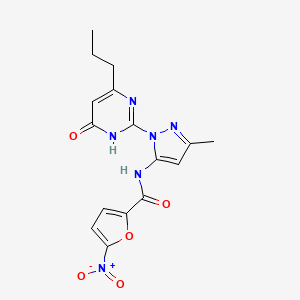
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H16N6O5 and its molecular weight is 372.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural composition. This compound features multiple functional groups, including a pyrazole ring and a nitrofuran moiety, which are known for their roles in various pharmacological applications. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The molecular formula of the compound is C15H19N5O3 with a molecular weight of 301.34 g/mol. The structure includes a pyrimidine derivative, which is often associated with antimicrobial and antitumor activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃ |
| Molecular Weight | 301.34 g/mol |
| LogP | 2.028 |
| Polar Surface Area | 72.03 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes or disrupt cellular processes essential for pathogen survival. The exact mechanism for this compound remains under investigation, but it likely involves binding to target proteins or nucleic acids, leading to altered biological functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound against various pathogens:
- Activity Against ESKAPE Pathogens : The compound was tested against the ESKAPE panel, which includes multi-drug resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Initial screening revealed significant inhibition zones, and subsequent tests determined minimum inhibitory concentrations (MIC) in the low micromolar range .
- Case Study : In a comparative study, the compound exhibited superior antifungal activity against Pyricularia oryzae, with an effective concentration (EC50) lower than that of established fungicides .
- Toxicity Studies : Toxicity assessments using zebrafish embryos indicated that while the compound demonstrates potent biological activity, it also has a notable toxicity profile, necessitating further optimization for therapeutic use .
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in tumor cells suggests potential applications in cancer therapy. Further studies are required to elucidate the specific pathways involved and to assess the selectivity of action against cancerous versus normal cells.
Tables of Biological Activity
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Klebsiella pneumoniae | 16 | Moderate |
| Escherichia coli | 32 | Low |
| Pyricularia oryzae | 5 | High |
特性
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O5/c1-3-4-10-8-13(23)19-16(17-10)21-12(7-9(2)20-21)18-15(24)11-5-6-14(27-11)22(25)26/h5-8H,3-4H2,1-2H3,(H,18,24)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDCQDXMORCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













